molecular formula C20H17N7O2 B1683846 Avanbulin CAS No. 798577-91-0

Avanbulin

Cat. No.: B1683846
CAS No.: 798577-91-0
M. Wt: 387.4 g/mol
InChI Key: LSFOZQQVTWFMNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Avanbulin primarily targets microtubules , which are polymeric tubulin scaffolding structures controlling several vital cellular functions . Microtubules play a crucial role in mitosis, intracellular trafficking, cellular migration, cell signaling, and secretion .

Mode of Action

This compound is a microtubule-destabilizing agent . It promotes tumor cell death by modulating the spindle assembly checkpoint . This mechanism of action extends beyond its ability to target tumor cell proliferation, also affecting the tumor microenvironment by reducing tumor microvasculature .

Biochemical Pathways

This compound disrupts microtubule dynamics, leading to numerous cellular responses. The most recognizable consequence is in cells undergoing mitosis. Metaphase spindle microtubules of cells exposed to this compound have an impaired ability to capture chromosomes, leading to mitotic arrest and eventually to spindle assembly checkpoint-induced cell death .

Pharmacokinetics

Listhis compound, a water-soluble, oral, lysine prodrug of this compound, is currently in phase 1/2 for patients with recurrent glioblastoma . It is administered as a 48-hour intravenous (IV) infusion at the recommended Phase 2 dose (RP2D) of 70 mg/m² . Preclinical studies have shown that this compound has good brain penetration, achieving therapeutically relevant concentrations in the brain .

Result of Action

This compound has shown high anti-proliferative activity in various cancer cell lines . In a study, three patients with ovarian cancer had stable disease with lesion size reductions after two cycles of treatment; in the glioblastoma cohort, one patient showed partial response with a >90% glioblastoma area reduction as the best response, and one patient had stable disease after eight cycles of treatment .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, cells arrested in mitosis are highly sensitive to radiation-induced DNA damage, which may confer this compound with radiosensitizing functions when used in conjunction with radiation therapy (RT) .

Biochemical Analysis

Biochemical Properties

Avanbulin interacts with microtubules, major components of the cellular cytoskeleton involved in mitosis, cell motility, intracellular protein, and organelle transport . It destabilizes microtubules, leading to tumor cell death .

Cellular Effects

This compound has shown potent in vitro anti-lymphoma activity, mainly cytotoxic with potent and rapid apoptosis induction . It influences cell function by modulating the spindle assembly checkpoint, thereby promoting tumor cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the colchicine site of tubulin . This unique binding differentiates it from other MTAs and leads to the destabilization of microtubules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown high anti-proliferative activity with a median IC50 = 11nM . Apoptosis induction was observed within 24h of drug exposure in some cell lines, confirming the high activity of this compound .

Dosage Effects in Animal Models

Its prodrug, Listhis compound, has shown early signs of clinical activity, especially in tumors with high EB1 expression .

Metabolic Pathways

As a microtubule-targeting agent, it is likely to interact with enzymes involved in tubulin polymerization .

Transport and Distribution

As a small molecule, it is likely to diffuse freely across cell membranes .

Subcellular Localization

This compound, as a microtubule-targeting agent, is expected to localize to the cytoplasm where microtubules are present . Its effects on activity or function would be related to its ability to bind to tubulin and disrupt microtubule dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of avanbulin involves the preparation of its prodrug, listhis compound (BAL101553), which is then converted to this compound in vivo. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Avanbulin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Avanbulin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its distinct binding to the colchicine site of tubulin, which results in a unique microtubule phenotype. This unique binding allows this compound to be effective in tumor cells that are resistant to other microtubule-targeting agents. Additionally, this compound has shown significant anti-tumor activity in preclinical models of glioblastoma and lymphoma, making it a promising candidate for further clinical development .

Properties

IUPAC Name

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFOZQQVTWFMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798577-91-0
Record name Avanbulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVANBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 6.4 g of [4-(2-{2-[4-(2-cyano-ethylamino)-furazan-3-yl]-benzoimidazol-1-yl}-acetyl)-phenyl]-carbamic acid benzyl ester (12.3 mmol, 1 eq) in a mixture of 700 ml of ethyl acetate and 500 ml of methanol are added 1.3 g of 10% palladium on carbon. The reaction mixture is stirred for 3 h under hydrogen atmosphere (1 atm) at room temperature. Then it is filtered through celite and concentrated under reduced pressure to give the crude product as a light yellow solid, which is suspended in 60 ml of a 7/5 ethyl acetate/methanol mixture. Filtration provides 3.5 g of the desired product as off-white solid. The filtrate is concentrated and the residue is treated as above with 5 ml of the 7/5 ethyl acetate/methanol mixture. Filtration gives 0.45 g of a second crop of the product.
Name
[4-(2-{2-[4-(2-cyano-ethylamino)-furazan-3-yl]-benzoimidazol-1-yl}-acetyl)-phenyl]-carbamic acid benzyl ester
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four
[Compound]
Name
7/5
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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